![molecular formula C10H14BrN B189008 4-Bromo-2,3,5,6-tetramethylaniline CAS No. 53965-69-8](/img/structure/B189008.png)
4-Bromo-2,3,5,6-tetramethylaniline
Overview
Description
4-Bromo-2,3,5,6-tetramethylaniline is a chemical compound with the molecular formula C10H14BrN . It is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular weight of 4-Bromo-2,3,5,6-tetramethylaniline is 228.13 . The InChI code for this compound is 1S/C10H14BrN/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H2,1-4H3 .Physical And Chemical Properties Analysis
4-Bromo-2,3,5,6-tetramethylaniline is a solid at room temperature .Scientific Research Applications
4-Bromo-2,3,5,6-tetramethylaniline: A Comprehensive Analysis
Medical Research: 4-Bromo-2,3,5,6-tetramethylaniline is used in medical research due to its potential biological activity. It may serve as a precursor for pharmaceutical compounds or as a reagent in the synthesis of various drugs.
Environmental Studies: This compound can be utilized in environmental research to study its effects on ecosystems, particularly its interaction with other chemicals and its degradation products.
Industrial Applications: In industry, 4-Bromo-2,3,5,6-tetramethylaniline might be used in the synthesis of dyes, pigments, or other materials that require a stable aromatic amine.
Chemical Synthesis: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules for various chemical applications.
Molecular Dynamics Simulations: The compound is used in computational chemistry for molecular dynamics simulations to understand stereochemistry and other molecular properties .
Safety and Hazards
The safety information for 4-Bromo-2,3,5,6-tetramethylaniline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2,3,5,6-tetramethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENKISSLGWHCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429107 | |
Record name | 4-bromo-2,3,5,6-tetramethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetramethylaniline | |
CAS RN |
53965-69-8 | |
Record name | 4-bromo-2,3,5,6-tetramethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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